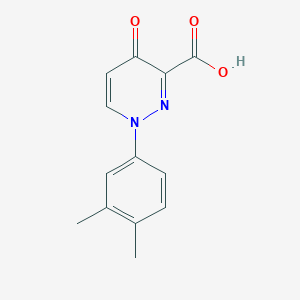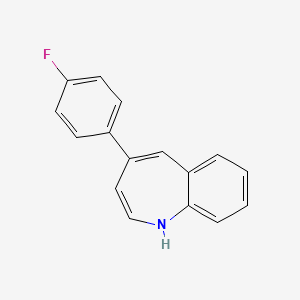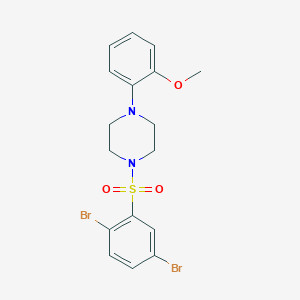
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique est un composé organique reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyridazine, un groupe acide carboxylique et un substituant diméthylphényle, qui contribuent à ses propriétés chimiques distinctes et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique implique généralement les étapes suivantes :
Formation du cycle pyridazine : Le cycle pyridazine peut être synthétisé par condensation de l'hydrazine avec une dicétone ou un cétoester approprié.
Introduction du groupe diméthylphényle : Le groupe diméthylphényle est introduit par une réaction d'acylation de Friedel-Crafts, où le cycle pyridazine est traité avec du chlorure de 3,4-diméthylbenzoyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Oxydation et carboxylation : Les dernières étapes impliquent l'oxydation pour introduire le groupe céto et la carboxylation pour former le groupe acide carboxylique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés plus complexes.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, introduisant différents substituants.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes ou les composés nitro en présence de catalyseurs.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche explore son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel l'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Il peut s'agir d'enzymes, de récepteurs ou d'autres protéines auxquelles le composé se lie, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Composés similaires :
Acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique : Connu pour sa structure et sa réactivité uniques.
1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxamide : Structure similaire mais avec un groupe amide au lieu d'un acide carboxylique.
1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-méthyl ester : Présente un groupe méthyl ester, offrant une réactivité et des applications différentes.
Cet aperçu détaillé fournit une compréhension complète de l'acide 1-(3,4-diméthylphényl)-4-oxo-1,4-dihydropyridazine-3-carboxylique, de sa synthèse à ses applications et ses mécanismes d'action.
Mécanisme D'action
The mechanism by which 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Known for its unique structure and reactivity.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-methyl ester: Features a methyl ester group, offering different reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-10(7-9(8)2)15-6-5-11(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18) |
Clé InChI |
BWYZXGVTHSRIKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)


![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

